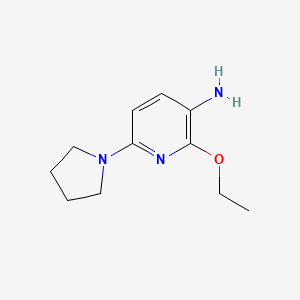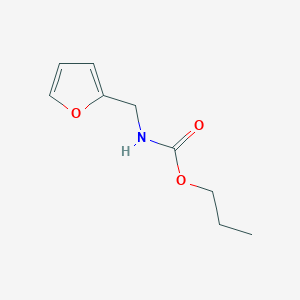![molecular formula C8H11N5O2 B12879170 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 227611-29-2](/img/structure/B12879170.png)
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s unique structure also allows it to participate in specific biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, used as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Compounds with biomedical applications, presenting two possible tautomeric forms.
Uniqueness
7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
227611-29-2 |
|---|---|
Fórmula molecular |
C8H11N5O2 |
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
7-amino-3-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C8H11N5O2/c1-3(2)6-10-11-7-4(9)5(8(14)15)12-13(6)7/h3,12H,9H2,1-2H3,(H,14,15) |
Clave InChI |
WASHSKGGEGUIJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C2N1NC(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


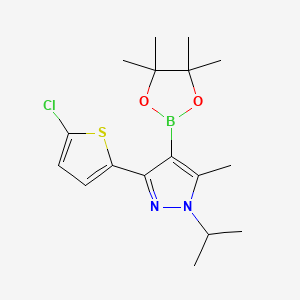
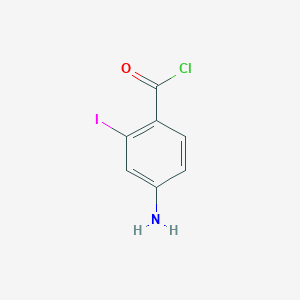
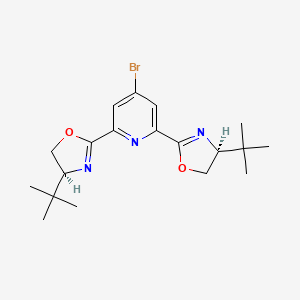
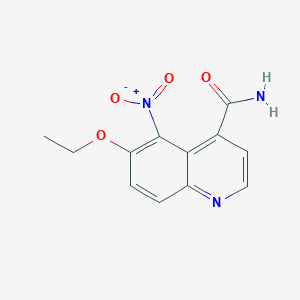
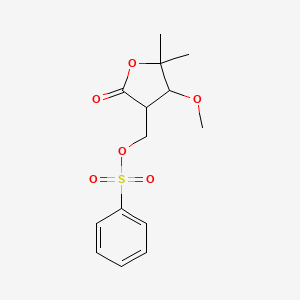
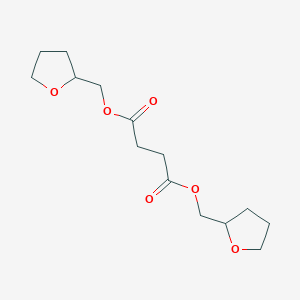
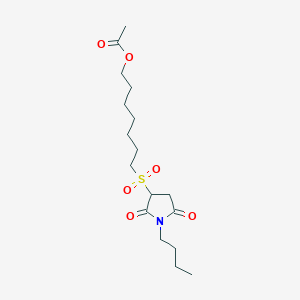
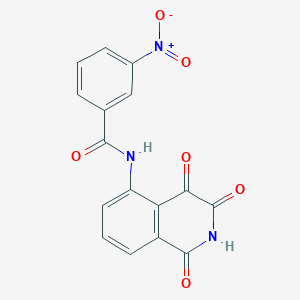

![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
